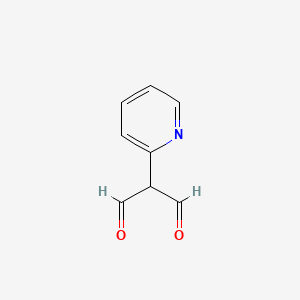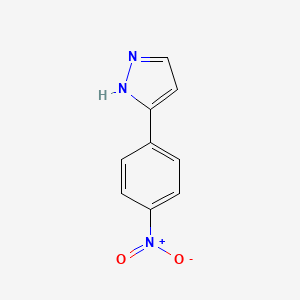
2-(Pyridin-2-yl)malonaldehyde
Übersicht
Beschreibung
2-(Pyridin-2-yl)malonaldehyde is a compound that can be inferred to have a pyridine ring attached to a malonaldehyde moiety. While the provided papers do not directly discuss 2-(Pyridin-2-yl)malonaldehyde, they do provide insights into the synthesis and properties of related pyridine derivatives and their potential reactions.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. One approach is the one-step synthesis of pyrido[1,2-a]benzimidazole derivatives from pyridine, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile . Another method involves the domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles to produce functionalized 2-amino hydropyridines and 2-pyridinones . These methods suggest that the synthesis of 2-(Pyridin-2-yl)malonaldehyde could potentially be achieved through similar multicomponent reactions involving pyridine and malononitrile.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, with the potential for various substituents affecting the overall conformation. For instance, the dipole moments and molar Kerr constants of pyridine-2-aldehyde and related compounds indicate the presence of planar s-trans- and s-cis-conformers . This information suggests that 2-(Pyridin-2-yl)malonaldehyde may also exhibit different conformations depending on the substituents and reaction conditions.
Chemical Reactions Analysis
Pyridine derivatives can participate in a range of chemical reactions. The Michael addition reaction of aldehydes with β-nitroalkenes catalyzed by organocatalysts is one such reaction, yielding γ-nitro aldehydes . This implies that 2-(Pyridin-2-yl)malonaldehyde could potentially undergo similar nucleophilic addition reactions, given the presence of the aldehyde functional group.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be deduced from their synthesis and molecular structure. For example, the synthesis of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids indicates that pyridine derivatives can be stable under certain conditions and can undergo selective cleavage . This suggests that 2-(Pyridin-2-yl)malonaldehyde may have specific stability properties and reactivity profiles that could be exploited in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
Application in Pharmacology
2-(Pyridin-2-yl)malonaldehyde has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
Application in Medicinal Chemistry
Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . It is known that a pyridine compound, which also contains a heterocycle, has improved therapeutic properties .
Application in Organic Chemistry
2-(Pyridin-2-yl)malonaldehyde has been used in the synthesis of triaryloxazole . Triaryloxazoles are a class of organic compounds that have potential applications in various fields, including medicinal chemistry and materials science . The specific methods of synthesis and the results obtained are not detailed in the source .
Application in the Synthesis of Indolizines
A novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides has been developed, which provides a straightforward access to structurally diverse methylthio-substituted indolizines . A series of 1,2,3-trisubstituted indolizines are readily synthesized in modest yields .
Safety And Hazards
2-(Pyridin-2-yl)malonaldehyde is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Eigenschaften
IUPAC Name |
2-pyridin-2-ylpropanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7(6-11)8-3-1-2-4-9-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMMLUFYTCOQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371940 | |
| Record name | 2-(2-Pyridyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)malonaldehyde | |
CAS RN |
212755-83-4 | |
| Record name | 2-(2-Pyridyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Pyridyl)malondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)
![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)










